N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine
Overview
Description
1,3,5-Triazine derivatives are a class of compounds that have been investigated for their biological activity. They exhibit various properties such as antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the reaction of cyanuric chloride with an appropriate amine . The use of microwave irradiation can speed up the reaction and improve yield and purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be confirmed by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of 1,3,5-triazine derivatives can be evaluated using computational methods . The nature of bonding and stability of these compounds can be assessed using density functional theory (DFT) methods .Physical and Chemical Properties Analysis
The physical parameters and chemical reactivity profile of similar 1,3,5-triazine compounds were optimized by computational methods .Scientific Research Applications
Anticonvulsant Potential
N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-methylamine and related compounds have been explored for their anticonvulsant potential. Research indicates that certain derivatives exhibit potent activity against seizures induced by maximal electroshock (MES) in animal models. The research suggests that the triazine ring system, a structural component of these compounds, could act as a bioisostere of the purine ring, influencing anticonvulsant activity without causing significant side effects like emesis (Kelley et al., 1995), (Akahoshi et al., 1998), (Shakya et al., 2016).
Eosinophilia Inhibition
Derivatives of this compound have been synthesized and tested for their inhibitory effects on eosinophilia, a condition often associated with allergic reactions and certain infections. The inhibitory activity was evaluated using an airway eosinophilia model, and some derivatives showed significant inhibitory effects, indicating their potential use in treating diseases like asthma (Akahoshi et al., 1998), (Naito et al., 1996).
Antimalarial Activity
The triazine scaffold has been utilized in the synthesis of compounds with significant antimalarial activity. A series of derivatives were prepared and demonstrated excellent activity against resistant strains of the malaria parasite, Plasmodium berghei, in mice. These compounds, due to their potency and pharmacokinetic properties, are seen as promising candidates for clinical trials and future malaria treatment strategies (Werbel et al., 1986).
Inhibition of Toxoplasma Gondii
Compounds related to this compound have shown promising results in inhibiting Toxoplasma gondii, a protozoan parasite responsible for the disease toxoplasmosis. The triazine derivative WR99210 exhibited potent inhibitory effects on T. gondii in vitro and demonstrated efficacy in vivo when administered to mice, suggesting potential applications in the treatment of toxoplasmosis (Mui et al., 2005).
Mechanism of Action
Future Directions
The future research directions in this field could involve the design and synthesis of novel antimicrobial molecules, given the increasing number of multidrug-resistant microbial pathogens . Additionally, further investigation into the potential of these compounds as SARS-CoV-2 agents could be beneficial .
Properties
IUPAC Name |
6-chloro-2-N-cyclohexyl-2-N-methyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-16(7-5-3-2-4-6-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVNOXMIYMDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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